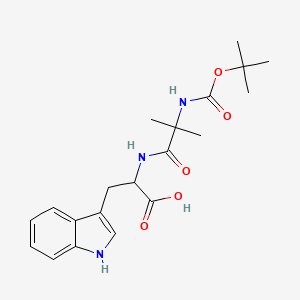

Boc-alpha-Isobutyric acid-D-tryptophan

Description

Significance of Non-Proteinogenic Amino Acids in Advanced Organic Synthesis and Chemical Biology

Non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code of organisms, have become indispensable tools in the development of peptide-based drug candidates. nih.govnih.gov The incorporation of NPAAs into peptide sequences can fundamentally alter their drug-like properties. nih.gov While peptides composed of the 20 standard proteinogenic amino acids often suffer from poor stability in biological systems, the introduction of NPAAs can significantly enhance their stability, potency, permeability, and bioavailability. nih.govnih.gov

One of the most well-studied NPAAs is α-aminoisobutyric acid (Aib), a component of Boc-alpha-Isobutyric acid-D-tryptophan. Aib is known for its ability to induce and stabilize helical structures in peptides due to the steric constraints imposed by its gem-dimethyl group. nih.govresearchgate.net This conformational rigidity is a valuable attribute in designing peptides with specific three-dimensional structures, which is often crucial for their biological activity. researchgate.net The use of NPAAs like Aib allows for the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. wjarr.com

The impact of NPAA incorporation is a key strategy in overcoming the limitations of natural peptides as therapeutic agents, offering a pathway to more robust and effective drugs. nih.gov

| Property Enhanced by NPAA Incorporation | Example of NPAA | Effect |

| Proteolytic Stability | α-aminoisobutyric acid (Aib) | The α,α-disubstituted structure sterically hinders enzymatic degradation. biosynth.com |

| Conformational Rigidity | α-aminoisobutyric acid (Aib) | Induces and stabilizes helical secondary structures (α- and 310-helices). nih.govresearchgate.net |

| Potency | Cyclohexylglycine (CHG), Homophenylalanine (HPE) | Can be designed to mimic side chains of natural amino acids to enhance binding to biological targets. nih.gov |

| Permeability | N-methylated amino acids | Improved ability to cross cell membranes due to reduced hydrogen bonding capacity. biosynth.com |

Unique Roles and Stereochemical Implications of D-Amino Acids in Peptide Chemistry and Molecular Design

The vast majority of naturally occurring amino acids in proteins are of the L-configuration. D-amino acids, their non-superimposable mirror images, are less common in higher organisms but play crucial roles in various biological processes, particularly in microorganisms. mdpi.com In the realm of synthetic chemistry and drug design, the strategic incorporation of D-amino acids into peptides has profound implications for their structure and function. nih.gov

One of the most significant advantages of using D-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation. nih.gov Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acids. Consequently, peptides containing D-amino acids are less susceptible to enzymatic cleavage, leading to a longer half-life in biological systems. nih.gov

| Implication of D-Amino Acid Incorporation | Effect on Peptide Properties |

| Increased Proteolytic Stability | Longer in vivo half-life due to resistance to degradation by proteases. nih.gov |

| Induction of Specific Conformations | Promotes the formation of β-turns and other secondary structures. nih.govnih.gov |

| Altered Biological Activity | Can lead to enhanced or novel biological functions compared to the all-L-peptide. mdpi.com |

| Mimicry of Natural L-Peptides | D-peptide peptidomimetics can be designed to mimic the bioactivity of natural L-peptides. |

Structural Rationale and Research Interest in this compound as a Chiral Building Block

The combination of α-aminoisobutyric acid and D-tryptophan within a single, readily usable building block makes this compound a molecule of significant research interest. The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis, which temporarily blocks the amino group to prevent unwanted side reactions during peptide chain elongation.

The structural rationale for the utility of this compound lies in the synergistic effects of its components. The Aib residue provides conformational constraint, predisposing the peptide backbone to adopt a helical or turn-like structure. researchgate.net The D-tryptophan residue not only confers proteolytic resistance but also introduces a bulky, aromatic side chain with a specific stereochemistry. The indole (B1671886) side chain of tryptophan is known to participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov

The D-configuration of the tryptophan residue can be particularly influential in directing the peptide's three-dimensional structure. For example, the Aib-D-Ala segment has been shown to nucleate the formation of β-hairpins, a common structural motif in proteins. researchgate.net It is plausible that an Aib-D-Trp segment could similarly act as a potent turn-inducer, with the tryptophan side chain providing additional stabilizing interactions. This makes this compound a valuable tool for designing peptides with well-defined secondary and tertiary structures.

The chirality of this building block is of paramount importance in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. youtube.com The use of enantiomerically pure building blocks like this compound is essential for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. acs.orgnih.govmdpi.com

Overview of Research Trajectories for Tryptophan Derivatives and Modified Alpha-Amino Acids

Research into tryptophan derivatives and modified alpha-amino acids is a vibrant and expanding field, driven by the quest for new therapeutic agents and a deeper understanding of biological processes. Tryptophan and its metabolites are involved in numerous physiological pathways, and alterations in tryptophan metabolism have been linked to various diseases, including neurodegenerative disorders and cancer. frontiersin.orgnih.govmdpi.com

Synthetic tryptophan derivatives are being explored for a wide range of applications. For instance, derivatives with bulky groups attached to the indole side chain are being investigated as inhibitors of amino acid transporters that are overexpressed in cancer cells. nih.gov Other tryptophan derivatives have shown potential as antibacterial agents and in the treatment of metabolic disorders like type 2 diabetes. nih.govnih.gov The indole ring of tryptophan provides a versatile scaffold for chemical modification, allowing for the fine-tuning of the molecule's properties to achieve desired biological effects. nih.gov

Modified alpha-amino acids, in general, represent a cornerstone of modern medicinal chemistry. nih.gov The substitution of the α-hydrogen with other groups, as seen in α-aminoisobutyric acid, is a common strategy to enhance the properties of peptides. nih.gov These modifications can lead to increased stability, improved conformational control, and altered biological activity. nih.govbiosynth.com The development of new synthetic methods for producing a diverse array of modified alpha-amino acids is a key area of research, as it expands the toolbox available to chemists for creating novel molecules with tailored functions. researchgate.net

| Research Area | Focus | Potential Applications |

| Tryptophan Derivatives | Synthesis of novel molecules based on the tryptophan scaffold. nih.gov | Anticancer agents, nih.gov antibacterial drugs, nih.gov therapeutics for metabolic diseases. nih.gov |

| Modified Alpha-Amino Acids | Incorporation of non-proteinogenic amino acids to enhance peptide properties. nih.gov | Development of more stable and potent peptide-based drugs. nih.govresearchgate.net |

| Neurodegenerative Diseases | Investigating the role of tryptophan metabolism in diseases like Alzheimer's. nih.govmdpi.comnih.gov | Identification of new biomarkers and therapeutic targets. |

| Chiral Synthesis | Development of methods for producing enantiomerically pure building blocks. nih.gov | Synthesis of single-enantiomer drugs with improved safety and efficacy. acs.orgmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCBSBPYDCIRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Alpha Isobutyric Acid D Tryptophan and Its Stereochemical Analogs

Precision Synthesis of Alpha,Alpha-Disubstituted Amino Acids with Gem-Dimethyl Features

The synthesis of α,α-disubstituted amino acids, particularly those with a gem-dimethyl group like α-aminoisobutyric acid (Aib), is a cornerstone for creating peptides with constrained conformations. rsc.org The gem-dimethyl substitution significantly influences the conformational properties of peptides, often inducing helical structures. rsc.org

Asymmetric Synthesis Strategies for Constructing the alpha-Isobutyric Acid Moiety

The synthesis of the Boc-protected form of alpha-isobutyric acid (Boc-Aib-OH) is a crucial first step. A common and straightforward method involves the reaction of 2-aminoisobutyric acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. smolecule.comchemicalbook.com This reaction typically proceeds in high yield (75-95%) with minimal risk of racemization due to the achiral nature of the starting amino acid. smolecule.com The reaction is generally carried out in a solvent mixture such as aqueous sodium hydroxide (B78521) and 1,4-dioxane (B91453) at room temperature. chemicalbook.com

For the synthesis of chiral α,α-disubstituted amino acids, where one of the methyl groups of Aib is replaced by a different substituent, more sophisticated asymmetric strategies are required. One notable approach is the diastereoselective alkylation of glycine (B1666218) enolates derived from chiral oxazinones. documentsdelivered.com This method allows for the introduction of various alkyl groups with high stereocontrol. Another powerful technique is the Pd(II)-catalyzed enantioselective C–H arylation of N-phthalyl-protected Aib, which provides access to a diverse range of chiral α,α-disubstituted amino acids with high enantiomeric excess (ee). rsc.org

Table 1: Comparison of Synthetic Strategies for Boc-Aib-OH

| Method | Starting Material | Reagents | Typical Yield | Key Advantages |

| Direct Boc Protection | 2-Aminoisobutyric acid | Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane/water | 75-95% | Simple, high-yielding, suitable for achiral Aib. smolecule.comchemicalbook.com |

| Asymmetric Alkylation | Glycine derivative in a chiral auxiliary | Strong base, alkylating agent | Varies | Allows for the synthesis of chiral analogs of Aib. documentsdelivered.com |

| C-H Arylation | N-protected Aib | Pd(II) catalyst, chiral ligand, arylating agent | Up to 72% | Provides access to α-aryl-α-methyl amino acids with high ee. rsc.org |

Diastereoselective and Enantioselective Approaches for Chiral Center Formation

When constructing chiral analogs of the alpha-isobutyric acid moiety, both diastereoselective and enantioselective methods are employed to establish the desired stereochemistry at the α-carbon. Diastereoselective approaches often rely on the use of chiral auxiliaries. For instance, the alkylation of enolates derived from glycine Schiff bases of chiral camphor-based auxiliaries can provide access to enantioenriched α,α-disubstituted amino acids. researchgate.net

Enantioselective catalysis offers a more atom-economical approach. Catalytic asymmetric addition of nucleophiles to α-iminoesters is a powerful strategy. For example, the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral iridium complexes, can deliver a variety of enantioenriched α,α-disubstituted α-amino acid derivatives. rsc.org Furthermore, photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols has been developed as a redox-neutral process for the asymmetric synthesis of unnatural α-amino acids using a chiral N-sulfinyl imine as a radical acceptor. nih.gov

Stereocontrolled Incorporation of the D-Tryptophan Indole (B1671886) Moiety

The coupling of the sterically hindered Boc-Aib-OH with the D-tryptophan moiety requires careful selection of coupling reagents to ensure high efficiency and prevent racemization of the D-tryptophan. The steric hindrance at the α-carbon of Aib can significantly slow down the coupling reaction, which increases the risk of side reactions, including epimerization of the activated carboxylic acid. nih.gov

A variety of modern coupling reagents have been developed to address the challenge of coupling hindered amino acids. Onium-type reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), are frequently employed. uni-kiel.de These reagents rapidly form the activated species, minimizing the time for potential side reactions. The use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the coupling efficiency and suppress racemization. nih.gov For particularly difficult couplings involving Aib, the use of amino acid fluorides has also been shown to be highly effective due to the small size of the fluoride (B91410) leaving group. acs.org

The synthesis of Boc-alpha-Isobutyric acid-D-tryptophan would typically involve the activation of the carboxylic acid of Boc-Aib-OH followed by reaction with the amino group of a D-tryptophan derivative, such as its methyl or benzyl (B1604629) ester, to facilitate purification.

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Additive (optional) | Base | Key Features |

| HATU | HOAt | DIEA, NMM | High reactivity, effective for hindered couplings. uni-kiel.deresearchgate.net |

| HBTU | HOBt | DIEA, NMM | Commonly used, good efficiency. uni-kiel.de |

| PyAOP | - | DIEA | Successful for preparing peptides with hindered amino acids like Aib. researchgate.net |

| Fmoc-Amino Acid Fluorides | - | - | Highly reactive due to the small leaving group, suitable for solid-phase synthesis. acs.org |

Methodologies for tert-Butyloxycarbonyl (Boc) Protection and Orthogonal Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.orgtotal-synthesis.com

Strategies for Selective N-alpha and N-indole Protection

In the synthesis of this compound, the Boc group serves to protect the α-amino group of the dipeptide. The synthesis typically starts with Boc-protected D-tryptophan (Boc-D-Trp-OH). biosynth.compeptide.com The indole nitrogen of tryptophan can also be reactive, particularly under the acidic conditions used for Boc deprotection, and may require protection to prevent side reactions.

While the final target compound may only have the N-alpha position protected, intermediate steps in a longer peptide synthesis might necessitate protection of the indole nitrogen. The Boc group can also be used for indole protection, leading to the derivative Boc-Trp(Boc)-OH. google.com This is often achieved by reacting Boc-Trp-OH with an excess of di-tert-butyl dicarbonate in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). The use of a formyl group is another strategy for protecting the indole nitrogen of tryptophan, which is labile to a base and can be removed during the final cleavage from a solid support. google.com Orthogonal protection strategies are crucial, allowing for the selective removal of one protecting group while others remain intact. For instance, the Fmoc group is often used for Nα-protection in solid-phase synthesis, which is base-labile, in combination with an acid-labile Boc group for side-chain protection. total-synthesis.comgoogle.com

Reaction Kinetics and Selectivity in Boc Group Installation and Removal

The installation of the Boc group onto an amine is typically a rapid process, driven by the formation of a stable carbamate (B1207046) and the release of byproducts like tert-butanol (B103910) and carbon dioxide. total-synthesis.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. total-synthesis.com

The deprotection of the Boc group is an acid-catalyzed process. The kinetics of N-Boc cleavage have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl. nih.gov Weaker acids, such as trifluoroacetic acid (TFA), are commonly used in a higher concentration (e.g., 25-50% in dichloromethane) for efficient deprotection. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comnih.gov This cation can be scavenged by nucleophiles present in the reaction mixture, such as water or thioanisole, to prevent unwanted side reactions like the alkylation of sensitive residues, including tryptophan.

Selective deprotection is a key consideration when multiple acid-labile protecting groups are present. For instance, the Nα-Boc group can be selectively cleaved in the presence of a tert-butyl ester under specific conditions, although this often requires careful control of the acid concentration and reaction time.

Development of Novel Synthetic Pathways and Mechanistic Insights into Compound Formation

The synthesis of structurally complex non-canonical amino acids (ncAAs) such as this compound, which incorporates both a D-stereocenter and a sterically hindered α,α-disubstituted carbon, necessitates advanced synthetic strategies. Traditional peptide coupling methods are often insufficient for creating such challenging motifs efficiently and with high stereochemical purity. Consequently, modern research has focused on developing novel synthetic pathways that leverage biocatalysis, chemoenzymatic methods, and innovative C-H functionalization techniques to construct these valuable building blocks for peptide synthesis and drug discovery.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer significant advantages for the synthesis of chiral molecules like D-tryptophan derivatives, providing exceptional stereoselectivity under mild reaction conditions. These approaches often focus on the enzymatic resolution of racemates or the direct asymmetric synthesis of the desired stereoisomer.

A cornerstone of chemoenzymatic synthesis for D-amino acids is the kinetic resolution of a racemic mixture of N-protected amino acids. Lipases are particularly effective for this purpose due to their broad substrate scope and high enantioselectivity. For instance, the enzymatic resolution of racemic N-Boc-tryptophan can be efficiently achieved through enantioselective hydrolysis. In this process, an enzyme selectively catalyzes the hydrolysis of the ester of one enantiomer (e.g., the L-form) from a racemic mixture, leaving the desired D-enantiomer unreacted and in high enantiomeric excess. Candida antarctica lipase (B570770) B (CAL-B) has demonstrated remarkable efficacy in the hydrolysis of N-Boc protected amino acid derivatives with extremely high enantiomeric ratios (E >100), making it a practical choice for preparing the Boc-D-tryptophan core. elsevierpure.com Similarly, D-aminoacylase has been used for the enzymatic optical resolution of N-acetyl-DL-tryptophan derivatives, yielding the desired D-amino acid after deacetylation. researchgate.net

Beyond resolution, biocatalysts can be engineered to perform specific C-C bond formations. While direct enzymatic synthesis of an α,α-disubstituted amino acid like the alpha-isobutyric acid moiety on tryptophan is challenging, enzymes are being developed for the synthesis of α-tertiary amino acids. nih.govresearchgate.net For example, decarboxylative aldol (B89426) reactions catalyzed by engineered enzymes can create new C-C bonds to form γ-hydroxy amino acids, which are precursors to complex ncAAs. nih.gov Furthermore, engineered variants of tryptophan synthase (TrpS) have been utilized for the biocatalytic production of diverse non-canonical tryptophan derivatives by reacting L-serine with indole analogs, showcasing the potential for direct enzymatic construction of modified tryptophan scaffolds. chim.it

The table below summarizes the performance of various enzymes in the kinetic resolution of amino acid precursors relevant to the synthesis of the target compound's stereochemical analogs.

| Enzyme | Substrate | Reaction Type | Enantiomeric Ratio (E) | Reference |

| Candida antarctica lipase B | Racemic N-Boc proline methyl ester | Enantioselective Hydrolysis | >100 | elsevierpure.com |

| Aspergillus niger lipase (ANL) | Racemic proline derivatives | Enantioselective Hydrolysis | Good selectivity | rsc.org |

| D-aminoacylase | N-Acetyl-6-bromo-DL-tryptophan | Enantioselective Hydrolysis | High selectivity | researchgate.net |

| Pseudomonas cepacia lipase | Racemic γ-hydroxy amides | Transesterification | Up to >250 |

Photo-mediated and C-H Functionalization Routes for Modified Amino Acids

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing modified amino acids, bypassing the need for pre-functionalized starting materials. mdpi.com These methods, often facilitated by transition metal catalysis or photoredox catalysis, allow for the late-stage modification of amino acid side chains, including the introduction of alkyl or aryl groups.

Palladium-catalyzed C(sp³)–H functionalization is a particularly robust method for modifying the aliphatic side chains of amino acids. rhhz.netrsc.org By employing a directing group attached to the amino acid's nitrogen or carboxyl terminus, chemists can achieve high regio- and stereoselectivity. acs.orgnih.gov This strategy could be envisioned for constructing the α,α-disubstituted center of the target compound. For instance, starting with a Boc-D-alanine derivative, sequential palladium-catalyzed C-H activation and alkylation at the β-position could forge the quaternary carbon center. nih.govresearchgate.net This approach offers a convergent route to complex β-branched and α-tertiary amino acids from simple precursors. acs.orgnih.gov

More recently, photo-mediated C-H functionalization has gained prominence as it proceeds under mild conditions using visible light, making it compatible with sensitive functional groups present in amino acids. mdpi.comnih.govresearchgate.net Photoredox catalysis can generate radical intermediates from protected amino acids, which then engage in C-C bond formation. For example, the direct arylation or alkylation of glycine derivatives at the α-C(sp³)–H bond has been achieved using photoredox catalysis in combination with other catalytic systems. mdpi.com Shi and coworkers reported a photo-mediated C(sp³)–H alkylation at the β-position of tryptophan-containing peptides with high selectivity, demonstrating the feasibility of modifying the tryptophan scaffold directly. mdpi.com While this modification occurs on the side chain rather than the α-carbon, it highlights the potential of photochemistry in creating complex tryptophan analogs. An iridium-catalyzed C-H borylation of N-Boc-L-tryptophan methyl ester has also been developed, allowing for subsequent functionalization at the C2 position of the indole ring, further expanding the toolkit for creating stereochemical analogs. nih.gov

The following table details examples of catalyst systems used in C-H functionalization for the synthesis of modified amino acids.

| Catalyst System | Amino Acid Derivative | C-H Functionalization Type | Position Functionalized | Reference |

| Pd(OAc)₂ / Directing Group | Alanine derivatives | Arylation, Alkenylation, Alkylation | β-C(sp³)–H | acs.org, nih.gov |

| Iridium photocatalyst / Lewis acid | Glycine derivatives | Arylation with indoles | α-C(sp³)–H | mdpi.com |

| Ir-catalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) | Tryptophan-containing peptides | Alkylation with olefins | β-C(sp³)–H | mdpi.com |

| [Ir(cod)OMe]₂ / dtbbpy | N-Boc-L-Trp Methyl Ester | Borylation | Indole C2-H | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Boc Alpha Isobutyric Acid D Tryptophan Transformations

Reactivity Profiling of the Indole (B1671886) Nucleus of the D-Tryptophan Moiety

The indole ring of tryptophan is an electron-rich aromatic system that plays a significant role in the structure and function of peptides. nih.gov Its unique electronic properties make it a target for various chemical modifications and a participant in key biological processes like ligand binding and enzyme catalysis. nih.gov

The indole nucleus of the D-tryptophan moiety is highly susceptible to electrophilic aromatic substitution (SEAr) due to its high electron density. This reactivity allows for the selective functionalization of the tryptophan residue within a peptide sequence. Direct substitution with electrophiles is typically favored at the C2 or C5 positions. chim.it The reaction proceeds through a mechanism where an electrophile attacks the π-electron system of the indole ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

Various methods have been developed for the late-stage functionalization of tryptophan-containing peptides, highlighting the versatility of the indole ring. nih.govnih.gov These include:

Palladium-catalyzed C-H activation: This method enables the direct arylation of the indole C2 position, allowing for the formation of carbon-carbon bonds under relatively mild conditions.

Photocatalytic alkylation: Visible-light-mediated protocols facilitate the C-H functionalization of tryptophan with activated α-bromo-carbonyl compounds, offering excellent tolerance for sensitive functional groups. rsc.org

Enzymatic functionalization: Chemoenzymatic catalysis using enzymes like indole prenyltransferase (IPT) can specifically modify the indole ring, providing a high degree of selectivity under biological conditions. nih.gov

These functionalization strategies are critical for introducing chemical probes, creating constrained peptide geometries, and enhancing the biological properties of tryptophan-containing molecules. nih.gov

The indole side chain of tryptophan is readily oxidized and can participate in electron transfer (ET) and proton transfer (PT) reactions, which are fundamental to many biological processes. nih.gov Tryptophan can form radical intermediates that are crucial in enzymes like ribonucleotide reductase and DNA photolyase. nih.gov

Electron Transfer (ET): Upon oxidation, tryptophan typically forms a tryptophan cation radical. nih.govacs.org Photoinduced ET is a common mechanism where absorption of a photon generates an excited electronic state that facilitates the transfer of an electron to an acceptor. acs.org Studies on model systems have shown that the tryptophan triplet state is often the parent state for electron transfer. nih.govescholarship.org The efficiency of ET and the stability of the resulting radical are influenced by the protein environment. nih.govacs.org

Proton-Coupled Electron Transfer (PCET): In many biological systems, ET from tryptophan is coupled to PT. A sequential PCET mechanism is thermodynamically accessible for tryptophan, leading to the formation of a neutral radical. nih.govacs.org The process involves the initial electron transfer to form the cation radical, which has a low pKa, followed by a rapid deprotonation to yield the more stable neutral radical. This coupling of electron and proton movement is essential for reducing the energetic barriers of redox reactions. nih.gov

The general mechanism for a proton transfer involves the donation of an electron pair from a base to a proton on an acid, resulting in the movement of the proton. youtube.comyoutube.com In the context of the tryptophan cation radical, a nearby base (e.g., water or a basic amino acid residue) can accept the proton from the indole nitrogen.

| Process | Description | Key Intermediates | Significance |

|---|---|---|---|

| Electron Transfer (ET) | Loss of an electron from the indole ring, often initiated by photoexcitation or an oxidizing agent. | Tryptophan Cation Radical (Trp•+) | Initiates redox processes, charge transport in peptides. nih.gov |

| Proton Transfer (PT) | Movement of a proton, typically from the indole N-H following oxidation. | Deprotonated Species | Modulates reactivity and charge state. youtube.com |

| Proton-Coupled Electron Transfer (PCET) | A concerted or sequential transfer of both an electron and a proton. | Tryptophan Neutral Radical (Trp•) | Lowers the energy barrier for oxidation; crucial in bioenergetics. acs.orgnih.gov |

Influence of the Alpha-Isobutyric Acid Moiety on Reaction Pathways and Stereochemical Outcomes

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, dramatically restricts the conformational freedom of a peptide backbone. nih.gov The presence of two geminal methyl groups at the α-carbon sterically hinders rotation around the phi (φ) and psi (ψ) dihedral angles, compelling the Aib residue to adopt conformations predominantly in the right- or left-handed helical regions of the Ramachandran plot. nih.govresearchgate.net

This strong conformational preference makes Aib a powerful helix-promoting residue. nih.govacs.org Even short peptides containing Aib residues tend to form stable 3₁₀- or α-helical structures. nih.govresearchgate.net This structural rigidity has a profound influence on the chemical reactivity and stereochemical outcomes of reactions involving the adjacent D-tryptophan residue.

Control of Reaction Pathways: By locking the peptide backbone into a defined conformation, the Aib moiety controls the spatial presentation of the D-tryptophan side chain. This pre-organization can:

Enhance intramolecular reactions: By bringing reactive groups into close proximity, the Aib-induced helical turn can facilitate cyclization or other intramolecular transformations.

Dictate intermolecular interactions: The fixed orientation of the indole ring can favor or disfavor attack by external reagents from specific trajectories, thereby influencing the regioselectivity of reactions like electrophilic substitution.

Stabilize transition states: The rigid scaffold can help stabilize specific transition states, accelerating certain reaction pathways over others.

Studies on tryptophan-rich peptides have shown that while multiple tryptophan residues might destabilize certain structures like β-hairpins, the inclusion of Aib can effectively nucleate and promote stable helical folds. ias.ac.in This helix-forming propensity is a key tool for designing peptides with predictable three-dimensional structures. core.ac.ukacs.org The incorporation of Aib has been shown to improve the proteolytic stability of peptides, which is an important consideration in their application. acs.org

Detailed Analysis of Boc Deprotection Mechanisms and Potential Side Reactions

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide synthesis due to its stability under many conditions and its facile removal with acid. total-synthesis.comjk-sci.com

The deprotection mechanism is an acid-catalyzed elimination. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. jk-sci.commasterorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. total-synthesis.commasterorganicchemistry.com

Mechanism of Acid-Catalyzed Boc Deprotection:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA).

Formation of tert-Butyl Cation: The protonated intermediate fragments, leading to the formation of a resonance-stabilized carbamic acid and a tertiary carbocation (tert-butyl cation).

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂).

Formation of Free Amine: The final product is the protonated free amine, which is typically neutralized in a subsequent step.

A significant challenge during the Boc deprotection of tryptophan-containing peptides is the potential for side reactions involving the highly reactive tert-butyl cation. total-synthesis.compeptide.com This electrophilic intermediate can attack nucleophilic sites on the peptide, with the electron-rich indole ring of tryptophan being a particularly susceptible target. total-synthesis.comacsgcipr.org This leads to the formation of tert-butylated tryptophan side products, which can be difficult to separate from the desired product. peptide.comnih.gov

To mitigate this unwanted alkylation, "scavengers" are typically added to the deprotection cocktail. total-synthesis.com These are nucleophilic species that are more reactive towards the tert-butyl cation than the tryptophan side chain. They effectively trap the carbocation, preventing it from reacting with the peptide.

| Reagent/Condition | Role | Mechanism/Purpose | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Strong acid that protonates the Boc group, initiating cleavage. | peptide.comfishersci.co.uk |

| Dichloromethane (B109758) (DCM) | Solvent | Common solvent for peptide synthesis and deprotection reactions. | peptide.com |

| Thioanisole / Anisole (B1667542) | Scavenger | Acts as a nucleophile to trap the electrophilic tert-butyl cation. | total-synthesis.com |

| Dithiothreitol (DTT) / Dithioethane (DTE) | Scavenger | Reduces potential oxidation of tryptophan and scavenges cations. | peptide.com |

| Triisopropylsilane (TIS) | Scavenger | Reduces and traps carbocations through hydride transfer. | acsgcipr.org |

The choice of scavenger and reaction conditions is critical for achieving clean and high-yielding deprotection of Boc-protected peptides containing sensitive residues like tryptophan. total-synthesis.comacsgcipr.org While standard TFA/DCM cocktails are effective, the inclusion of appropriate scavengers is essential to prevent irreversible modification of the indole side chain. peptide.comnih.gov

Applications of Boc Alpha Isobutyric Acid D Tryptophan As a Versatile Chiral Building Block in Advanced Chemical Synthesis

Strategic Integration into Peptide and Peptidomimetic Architectures

The incorporation of Boc-Aib-D-Trp into peptide chains is a key strategy for developing novel bioactive molecules. The Aib residue imposes rigid conformational constraints on the peptide backbone, while the D-tryptophan component introduces a specific stereochemical and aromatic functionality that can be critical for biological recognition and enhancing stability against enzymatic degradation.

The integration of Boc-Aib-D-Trp into peptide sequences is achievable through both solid-phase and solution-phase methodologies, with specific considerations for each approach.

Solid-Phase Peptide Synthesis (SPPS):

In the widely used Boc-based SPPS, the synthesis proceeds from the C-terminus to the N-terminus on a solid resin support. The incorporation of a Boc-Aib-D-Trp unit involves a standard cycle of deprotection and coupling.

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Due to the presence of the acid-sensitive tryptophan indole (B1671886) side chain, scavengers such as dithioethane (DTE) are often added to the TFA solution. These scavengers prevent the tert-butyl cations, formed during Boc group cleavage, from causing undesired alkylation of the tryptophan residue.

Neutralization: Following acidic deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine before the subsequent coupling step. This is typically accomplished by treating the peptide-resin with a solution of a hindered base like N,N-diisopropylethylamine (DIEA) in DCM.

Coupling: The coupling of the next Boc-protected amino acid, or in this case, the Boc-Aib-D-Trp unit, presents a challenge due to the steric hindrance of the α,α-disubstituted Aib residue. Standard coupling reagents may be inefficient. Therefore, more potent activating reagents are often required to achieve high coupling yields.

| Coupling Reagent | Description | Efficacy for Hindered Couplings |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Standard, but can be slow and inefficient for sterically hindered residues like Aib. |

| HBTU/HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient aminium-based reagents that are very effective for coupling hindered amino acids. |

| PyBroP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent known to provide significant yields in difficult couplings, including those involving N-methylated or α,α-disubstituted amino acids. nih.gov |

Solution-Phase Coupling:

Solution-phase synthesis offers an alternative, particularly for the synthesis of shorter peptide fragments or for convergent strategies where pre-synthesized fragments are combined. In this approach, Boc-Aib-D-Trp can be coupled with another amino acid ester or peptide fragment in an appropriate organic solvent. This method allows for purification of intermediates at each step, which can be advantageous. However, like in SPPS, the use of powerful coupling reagents is crucial to overcome the steric hindrance of the Aib residue and minimize side reactions. Hybrid approaches, where fragments are synthesized on a solid support and then coupled in solution, are also employed to leverage the advantages of both techniques.

The inclusion of the Aib-D-Trp moiety has a profound and predictable impact on the secondary structure of peptides.

Helical Induction by Aib: The α-aminoisobutyric acid (Aib) residue is a potent helix-promoting agent. Due to the steric clash of its gem-dimethyl groups, Aib severely restricts the available Ramachandran angles (φ, ψ) of the peptide backbone, forcing them into the regions corresponding to right-handed (φ ≈ -60°, ψ ≈ -30°) or left-handed (φ ≈ 60°, ψ ≈ 30°) helices. This property is widely exploited to stabilize α-helical and, more commonly, 3₁₀-helical structures in synthetic peptides.

Influence of D-Tryptophan: The incorporation of a D-amino acid into a peptide sequence that otherwise consists of L-amino acids can introduce specific structural perturbations. While a sequence of L-amino acids and Aib preferentially forms a right-handed helix, the introduction of a D-residue can be accommodated within this helix, sometimes causing minor local distortions, or it can be used to nucleate specific turn structures, such as a type I' β-turn. The bulky indole side chain of tryptophan further influences local conformation through steric interactions and potential hydrogen bonding with the peptide backbone.

The combination of Aib's strong helical propensity with the specific stereochemistry of D-tryptophan allows for the design of peptides with highly stable and predictable three-dimensional folds. For instance, peptides containing multiple Aib residues tend to adopt well-folded helical conformations. mdpi.com The precise positioning of the D-Trp residue within such a helical scaffold can orient its aromatic side chain in a defined spatial arrangement, which is crucial for molecular recognition.

Rational Design and Synthesis of Complex Molecular Architectures

The conformational control exerted by the Aib-D-Trp unit makes it an invaluable component for the bottom-up design of complex molecular architectures with predefined shapes and functionalities.

Peptides containing the Aib-D-Trp motif can be engineered as molecular probes to investigate biological systems. The tryptophan residue itself is an intrinsic fluorescent probe.

The fluorescence of tryptophan's indole ring is highly sensitive to the polarity of its local environment. mdpi.com When a tryptophan-containing peptide binds to a biological target such as a protein or a cell membrane, a change in the fluorescence emission spectrum is often observed. mdpi.comnih.gov

Environmental Sensing: A blue shift (a shift to a shorter wavelength) in the emission maximum typically indicates that the tryptophan residue has moved into a more nonpolar, hydrophobic environment, such as the core of a protein or the lipid bilayer of a membrane. mdpi.com

Binding Studies: This spectral change can be monitored to quantify binding affinities and study the kinetics of peptide-target interactions.

By incorporating the Aib-D-Trp unit into a peptide sequence, researchers can create a conformationally stable probe where the tryptophan's position relative to the rest of the molecule is well-defined. This rigidity prevents random, unstructured movement, ensuring that any observed change in fluorescence is more directly attributable to a specific binding event. For example, linear Aib-based peptides containing tryptophan have been used as spectroscopic probes to study intramolecular distances and dynamics through fluorescence energy transfer experiments. researchgate.net

Effective molecular recognition depends on the precise three-dimensional complementarity between a ligand and its receptor. The Aib-D-Trp building block provides a powerful tool for creating rigid scaffolds that present key interacting groups in a spatially defined manner.

The Aib residue's ability to induce a stable helical or turn conformation pre-organizes the peptide backbone into a specific shape. This reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation from a multitude of random states. This pre-organization can lead to a significant enhancement in binding affinity.

The D-tryptophan residue plays a dual role. Its D-configuration places the bulky indole side chain in a different spatial orientation compared to its natural L-counterpart. This can be exploited to probe the stereochemical requirements of a binding pocket or to design peptides that fit into sites where an L-tryptophan would cause a steric clash. Furthermore, the indole side chain itself is a key pharmacophoric element, capable of participating in various non-covalent interactions, including:

Hydrophobic interactions: Burying the large, nonpolar indole ring in a hydrophobic pocket of a receptor.

π-stacking: Interacting with other aromatic residues (e.g., Phenylalanine, Tyrosine, or another Tryptophan) in the binding site.

Hydrogen bonding: The indole N-H group can act as a hydrogen bond donor.

By combining the rigid scaffolding effect of Aib with the specific stereochemical and chemical properties of D-tryptophan, chemists can rationally design ligands with high affinity and selectivity for their biological targets.

Development of Chiral Catalysts and Auxiliaries Derived from the Compound

The use of Boc-Aib-D-Trp extends beyond its incorporation into the final product's primary structure. The principles of stereocontrol and conformational rigidity inherent to this compound are also applicable to the field of asymmetric catalysis.

While direct applications of Boc-Aib-D-Trp as a catalyst are not extensively documented, peptides containing chiral residues are increasingly used as ligands for metal catalysts or as organocatalysts themselves. The underlying principle is that a well-defined chiral scaffold, such as a short helix induced by Aib, can create a chiral environment around a catalytic center.

Chiral Ligands: A peptide containing the Aib-D-Trp unit could be functionalized to coordinate with a metal ion. The rigid peptide backbone would hold the D-tryptophan and other residues in a fixed arrangement, creating a chiral pocket around the metal. This chiral environment can then influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer of the product over the other.

Chiral Auxiliaries: In a similar vein, the compound could function as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereoselective course of a reaction, and is then cleaved off. The defined conformation and stereocenters of the Aib-D-Trp moiety could effectively shield one face of a reactive substrate, allowing a reagent to attack only from the less hindered face, thus controlling the stereochemistry of the newly formed chiral center. tcichemicals.comnih.gov

The design of such catalysts and auxiliaries is a sophisticated area of research, but the structural features of Boc-Aib-D-Trp—a strong conformational inducer linked to a specific chiral element—make it and its derivatives promising candidates for the development of new tools for asymmetric synthesis.

Advanced Analytical Methodologies for Comprehensive Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of Boc-alpha-Isobutyric acid-D-tryptophan in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide a wealth of information regarding the covalent framework and spatial arrangement of the molecule.

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the tert-butoxycarbonyl (Boc) protecting group, the gem-dimethyl protons of the alpha-isobutyric acid (Aib) residue, and the aromatic and aliphatic protons of the D-tryptophan side chain and backbone. rsc.org The integration of these signals allows for the quantitative assessment of the relative number of protons in each chemical environment, confirming the presence of all constituent parts.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for conformational analysis. nih.gov These experiments detect protons that are close in space, providing insights into the peptide's folding. For instance, specific NOE cross-peaks can reveal the proximity between protons on the Aib residue and the D-tryptophan residue, defining the backbone torsion angles. The conformation of peptides containing Aib residues often favors folded structures like β-turns or 3(10)-helices. nih.gov The stereochemistry at the D-tryptophan α-carbon influences these conformational preferences, which can be probed by NMR. researchgate.net The chemical shifts of the α-protons and coupling constants are particularly sensitive to the local geometry and can help confirm the relative stereochemistry of the molecule. researchgate.net

Table 1: Representative Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc group (CH₃)₃ | ~1.4 | Singlet |

| Aib α-CH₃ (x2) | ~1.5 | Singlet |

| D-Trp β-CH₂ | ~3.2 | Multiplet |

| D-Trp α-CH | ~4.6 | Multiplet |

| D-Trp NH (amide) | ~7.0 | Doublet |

| D-Trp Indole (B1671886) C2-H | ~7.2 | Singlet |

| D-Trp Indole Ar-H | 7.1 - 7.8 | Multiplets |

| D-Trp Indole N1-H | ~10.9 | Singlet |

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a primary technique for confirming the molecular weight and probing the structure of this compound. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of the molecule with exceptional accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its elemental composition, C₂₀H₂₆N₃O₅.

Tandem mass spectrometry (MS/MS) is used to study the molecule's fragmentation pathways. youtube.com The compound is first ionized, often forming a protonated molecule [M+H]⁺, which is then isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a structural fingerprint of the molecule. Characteristic fragmentation patterns for this compound would include:

Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈).

Cleavage of the peptide bond: Producing b- and y-type ions that confirm the amino acid sequence.

Fragmentation of the tryptophan side chain: Leading to characteristic ions corresponding to the indole moiety. nih.gov

Studying these fragmentation patterns helps to confirm the identity and sequence of the dipeptide derivative. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data and Major MS/MS Fragments

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₂₀H₂₇N₃O₅⁺ | 389.1951 | Protonated molecular ion |

| [M+Na]⁺ | C₂₀H₂₆N₃O₅Na⁺ | 411.1770 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₁₆H₁₉N₃O₅⁺ | 333.1325 | Loss of isobutylene (B52900) from Boc group |

| [M-Boc+H]⁺ | C₁₅H₁₉N₃O₃⁺ | 289.1426 | Loss of the entire Boc group |

| y₁ ion | C₁₁H₁₁N₂O₂⁺ | 203.0821 | Cleavage of peptide bond, fragment containing D-tryptophan |

| b₁ ion | C₉H₁₆NO₃⁺ | 186.1130 | Cleavage of peptide bond, fragment containing Boc-Aib |

Liquid chromatography-mass spectrometry (LC-MS) is the benchmark method for assessing the purity and confirming the identity of this compound in a single analysis. nih.gov The liquid chromatography component, typically reversed-phase high-performance liquid chromatography (RP-HPLC), separates the target compound from starting materials, by-products, and other impurities. The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector.

A standard LC-MS analysis would show a primary peak at a specific retention time, and the mass spectrum associated with this peak would display the expected mass-to-charge ratio (e.g., m/z 389.19 for the [M+H]⁺ ion) for the target compound. frontiersin.org The purity can be calculated by integrating the area of the main peak relative to the total area of all detected peaks. This technique is crucial for quality control, ensuring that the compound meets required purity specifications for its intended use. nih.govnih.gov The simultaneous analysis of structurally related compounds can sometimes be challenging due to potential cross-interferences in the MS/MS channels, requiring careful method development. mdpi.com

Table 3: Example LC-MS Method Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | ESI-QTOF |

| Ionization Mode | Positive Electrospray (ESI+) |

| Scan Range | 100-1000 m/z |

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique requires growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, yielding a precise model of the molecule's structure in the solid state.

For a chiral, enantiomerically pure compound like this compound, the crystal must belong to a non-centrosymmetric space group. thieme-connect.de This condition allows for the determination of the absolute configuration at the chiral center of the D-tryptophan residue through the analysis of anomalous dispersion effects. researchgate.net The result confirms that the tryptophan unit has the 'D' (or R) configuration.

Furthermore, the crystallographic data provides invaluable information on the molecule's solid-state conformation. nih.gov It reveals precise bond lengths, bond angles, and torsion angles, and shows how the molecules pack together in the crystal, including any intermolecular interactions like hydrogen bonding. nih.gov Studies on similar peptides containing Aib and Tryptophan have shown they often adopt well-defined secondary structures, such as 3(10)-helices, in the crystalline state. nih.gov

Chiral Chromatographic Methods for Enantiomeric Excess Determination and Separation

While the synthesis of this compound is designed to be stereospecific, it is essential to verify the enantiomeric purity of the final product. Chiral chromatography is the standard technique for this purpose, used to separate the desired diastereomer (containing D-tryptophan) from any potential diastereomeric impurity (containing L-tryptophan) that may have formed due to racemization during synthesis.

The most common approach is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers. sigmaaldrich.com These CSPs are often based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T phases), or other chiral selectors. nih.govsigmaaldrich.com As the mixture passes through the column, one diastereomer is retained longer than the other, resulting in two separated peaks on the chromatogram. gcms.cz

By comparing the retention time of the main peak to that of a reference standard of the L-tryptophan diastereomer, the identity can be confirmed. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is calculated from the integrated areas of the two peaks, providing a quantitative measure of the compound's stereochemical purity.

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| LC System | HPLC |

| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, Cyclodextrin-based) |

| Mobile Phase | Polar organic (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or Reversed-Phase (e.g., Acetonitrile/Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Purpose | Separation of D-Trp and L-Trp diastereomers |

Emerging Research Directions and Future Perspectives for Boc Alpha Isobutyric Acid D Tryptophan Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex peptides and their building blocks has traditionally relied on methods that generate substantial chemical waste, particularly from solvents and reagents used in solid-phase peptide synthesis (SPPS). advancedchemtech.comnih.gov The principles of green chemistry are increasingly being applied to mitigate this environmental impact, and these innovations are directly relevant to the production of Boc-α-Isobutyric acid-D-tryptophan and its derivatives. biotage.com

A primary focus is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.com Research has identified several greener alternatives that are being evaluated for their efficacy in SPPS protocols. biotage.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction. biotage.com Furthermore, to overcome challenges with resin swelling and solubility of protected amino acids, novel solvent mixtures are being developed, such as a combination of anisole (B1667542) and N-octylpyrrolidone (NOP), which has shown promise in synthesizing Aib-containing peptides. tandfonline.com

Other key innovations include:

TFA-Free Cleavage Protocols: Moving away from the use of trifluoroacetic acid (TFA) for cleaving the peptide from the resin helps to avoid the generation of hazardous waste. advancedchemtech.com

Efficient Coupling Agents: The development and use of greener coupling agents, such as N-tert-butyl-N'-ethylcarbodiimide (TBEC), reduce the environmental footprint of the amide bond formation step. tandfonline.com

Water-Based Synthesis: A significant long-term goal is to switch to water as the primary reaction medium. nih.gov This has led to the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide assembly in aqueous conditions. nih.govsemanticscholar.org

Process Optimization: Shifting from traditional batch processes to continuous flow synthesis can reduce the consumption of excess reagents and solvents, thereby minimizing waste. advancedchemtech.com

Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis

| Feature | Conventional Solvents (e.g., DMF, DCM) | Green Alternative Solvents (e.g., 2-MeTHF, Anisole/NOP) |

|---|---|---|

| Source | Petrochemical-based | Often derivable from renewable biomass and plants tandfonline.com |

| Environmental Impact | High, considered hazardous chemicals biotage.com | Lower, more environmentally benign biotage.comtandfonline.com |

| Safety Profile | Reproductive toxicity and other health concerns biotage.com | Generally safer profiles biotage.com |

| Synthetic Efficiency | Well-established, high efficiency rsc.org | Requires optimization; promising results in model peptides biotage.comtandfonline.com |

Exploration of Supramolecular Assembly and Material Science Applications

The self-assembly of amino acids and peptides into ordered nanostructures is a rapidly growing field with applications in nanotechnology and materials science. nih.gov The tryptophan component of Boc-α-Isobutyric acid-D-tryptophan is particularly significant in this context. The large, hydrophobic indole (B1671886) ring of tryptophan is known to promote aggregation and self-assembly through a combination of hydrogen bonds, hydrophobic contacts, and π–π stacking interactions. acs.orgrsc.org

Research has shown that tryptophan and its derivatives can self-assemble into various supramolecular architectures, including nanofibers, nanotubes, and nanoribbons. nih.govrsc.org The chirality of the amino acid plays a critical role in this process; the co-assembly of D- and L-enantiomers can lead to the formation of materials with significantly different morphologies and enhanced mechanical rigidity compared to structures formed from a single enantiomer. acs.org This makes the D-tryptophan moiety a key element for designing novel materials.

The incorporation of D-tryptophan into peptides can direct their self-assembly into specific structures. nih.gov The dipole moment of the indole ring, along with its capacity for various intermolecular interactions, provides a powerful tool for engineering these assemblies. acs.orgnih.gov Future research will likely focus on how the combination of the D-Trp residue with the helix-inducing Aib moiety can be used to create highly ordered, stable, and functional biomaterials. These materials could have applications in areas such as drug delivery, where self-assembled peptide nanostructures can encapsulate therapeutic agents. rsc.org

Table 2: Tryptophan-Driven Supramolecular Structures and Interactions

| Structure Type | Driving Interactions | Potential Applications |

|---|---|---|

| Nanofibers | H-bonds, π–π stacking, hydrophobic contacts rsc.org | Biomaterials, amyloid research rsc.org |

| Twisted Helical Morphologies | Aromatic and hydrogen-bonding interactions acs.org | Hydrogels, antimicrobial materials acs.org |

| Rigid Nanostructures | Knob-to-hole aromatic packing (D/L co-assembly) acs.org | High-rigidity bionanomaterials acs.org |

| Ordered Bundles | Induced by external stimuli (e.g., plasma) nih.gov | Artificially designed functional structures nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

The discovery of new therapeutic peptides often relies on the synthesis and screening of large peptide libraries. americanpharmaceuticalreview.com Combinatorial chemistry, particularly when applied to solid-phase synthesis, allows for the creation of millions of distinct peptide sequences in a systematic manner. nih.gov High-throughput screening (HTS) then enables the rapid evaluation of these libraries to identify "hits" with desired biological activity. creative-peptides.comufl.edu

Boc-α-Isobutyric acid-D-tryptophan is an ideal building block for constructing such libraries for several reasons:

Structural Constraint: The Aib residue introduces a conformational rigidity into the peptide backbone, which can lead to higher binding affinity and specificity for biological targets. wisdomlib.org

Proteolytic Stability: Peptides containing non-proteinogenic amino acids like Aib and D-amino acids show enhanced resistance to degradation by proteases, a crucial property for therapeutic candidates. wisdomlib.orgnih.gov

Diversity: The use of unnatural building blocks greatly expands the chemical diversity of a peptide library beyond what is possible with the 20 standard proteinogenic amino acids. youtube.com

Future research will involve the incorporation of Boc-α-Isobutyric acid-D-tryptophan into large, diverse peptidomimetic libraries. wisdomlib.org These libraries can be screened against a wide range of biological targets, including enzymes and protein receptors, to identify new lead compounds for drug development. americanpharmaceuticalreview.com Advanced HTS platforms, which can screen hundreds of thousands of compounds per day, are essential for leveraging the full potential of these complex libraries. ufl.edu

Table 3: Advantages of Using Boc-Aib-D-Trp in Combinatorial Libraries

| Feature | Contribution to Library Design | Rationale |

|---|---|---|

| α-Aminoisobutyric acid (Aib) | Conformational restriction | Reduces rotational freedom of the peptide backbone, pre-organizing the structure for target binding. wisdomlib.org |

| D-Tryptophan | Enhanced stability and specificity | D-amino acids are not recognized by many proteases, increasing peptide half-life. Chirality can confer unique binding properties. nih.gov |

| Tryptophan Side Chain | Specific molecular interactions | The indole ring can participate in key binding interactions such as π–π stacking with aromatic residues on a target protein. nih.gov |

| Boc Protecting Group | Controlled Synthesis | Facilitates stepwise solid-phase synthesis, a cornerstone of combinatorial library generation. nih.gov |

Advanced Insights into Chemo-Biological Processes and Mechanistic Pathways

A significant area of emerging research is the use of tryptophan derivatives as inhibitors of protein aggregation, particularly the formation of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's disease. mdpi.com The mechanism of inhibition often involves the tryptophan indole ring directly interfering with the aggregation process of peptides such as amyloid-beta (Aβ42). nih.govnih.gov

The proposed mechanistic pathway involves:

Aromatic Recognition: The tryptophan indole moiety interacts with aromatic residues (e.g., phenylalanine) within the amyloid peptide's hydrophobic core. nih.gov

Disruption of π–π Stacking: This interaction competes with the self-association of Aβ monomers, disrupting the crucial π–π stacking that stabilizes the growing fibril. nih.gov

Blocking Monomer Recruitment: By binding to the ends of fibrils or early-stage oligomers, the tryptophan derivative effectively "caps" the growing aggregate, preventing the recruitment of new monomers. nih.gov

The combination of D-Trp and Aib in a single molecule is a rational design strategy to enhance this inhibitory effect. The D-amino acid configuration increases proteolytic stability and can enhance specificity towards the target peptide, while the Aib residue is known to promote helical structures and disrupt the formation of β-sheets, which are the fundamental structural components of amyloid fibrils. nih.gov

Future studies will likely employ advanced biophysical techniques to further elucidate these interactions at a molecular level. Understanding the precise binding modes and the structural consequences for the target amyloid peptides will be crucial for designing next-generation inhibitors with even greater potency and specificity. The ability of peptides containing Aib to traverse cell membranes also opens up possibilities for developing therapeutics that can act on intracellular targets. nih.gov

Table 4: Mechanistic Roles of Compound Components in Amyloid Inhibition

| Component | Mechanistic Function | Biological Outcome |

|---|---|---|

| D-Tryptophan | Competes with aromatic residues of amyloid peptides via π-π stacking. nih.gov | Inhibition of fibril elongation and aggregation. nih.govnih.gov |

| α-Aminoisobutyric acid (Aib) | Induces helical conformations and disrupts β-sheet formation. nih.gov | Destabilization of the amyloid fibril structure. nih.gov |

| D-Stereochemistry | Enhances resistance to enzymatic degradation. wisdomlib.orgnih.gov | Increased biological half-life and bioavailability. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-alpha-Isobutyric acid-D-tryptophan to ensure enantiomeric purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (temperature, solvent purity, and chiral catalysts) to prevent racemization. Use orthogonal protecting groups (e.g., Boc for α-amino protection) and monitor intermediates via circular dichroism (CD) spectroscopy or chiral HPLC. Post-synthesis, validate enantiopurity using nuclear Overhauser effect (NOE) NMR or X-ray crystallography .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

Q. How does the D-tryptophan configuration in this compound influence its interaction with indoleamine 2,3-dioxygenase (IDO) isoforms?

- Methodological Answer : D-tryptophan’s stereochemistry reduces susceptibility to enzymatic degradation by IDO1, enhancing competitive inhibition. Use recombinant IDO1/IDO2 assays to compare kynurenine production rates. Structural modeling (e.g., molecular docking) can identify steric clashes or binding affinity differences between isoforms .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported IC₅₀ values of this compound across IDO isoforms?

- Methodological Answer : Variability arises from assay conditions (e.g., cell-free vs. cellular systems). Standardize protocols:

- Use recombinant IDO1/IDO2 in cell-free systems with defined cofactors (heme, ascorbate).

- Validate inhibition via kynurenine quantification (HPLC) and orthogonal methods like surface plasmon resonance (SPR) for binding kinetics.

- Account for endogenous tryptophan levels in cellular assays using tryptophan-free media .

Q. How can researchers design in vitro assays to differentiate direct enzyme inhibition from downstream metabolic effects in immune cell models?

- Methodological Answer :

- Step 1 : Treat dendritic cells with this compound and measure intracellular tryptophan/kynurenine via LC-MS.

- Step 2 : Use siRNA knockdown of IDO1/IDO2 to isolate compound-specific effects.

- Step 3 : Assess downstream immune markers (e.g., T-cell proliferation, IFN-γ levels) to distinguish direct inhibition from metabolic feedback .

Q. What are the limitations of current computational models in predicting IDO2 binding affinity, and how can molecular dynamics (MD) simulations be optimized?

- Methodological Answer :

- Limitations : Static docking models ignore protein flexibility and solvent effects.

- Optimization :

- Perform long-timescale MD simulations (≥100 ns) to capture conformational changes.

- Incorporate free-energy perturbation (FEP) to calculate binding energy differences between IDO1/IDO2.

- Validate predictions with mutagenesis studies (e.g., IDO2 polymorphisms from ).

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s role in T-cell suppression versus activation?

- Methodological Answer :

- Hypothesis 1 : Context-dependent effects (e.g., tumor microenvironment vs. peripheral lymphoid organs).

- Experimental Design :

- Compare compound effects in tumor-infiltrating lymphocytes (TILs) vs. splenocytes using single-cell RNA sequencing.

- Measure tryptophan depletion kinetics and correlate with PD-1/CTLA-4 expression .

Ethical and Safety Considerations

Q. What ethical approvals are required for preclinical studies involving this compound in animal models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.